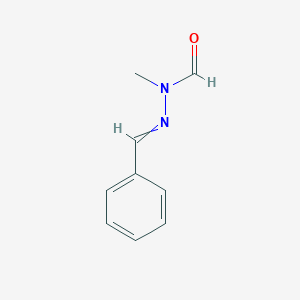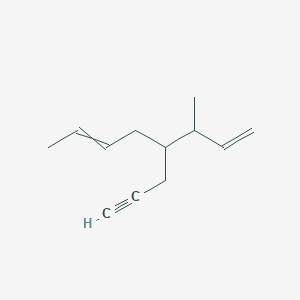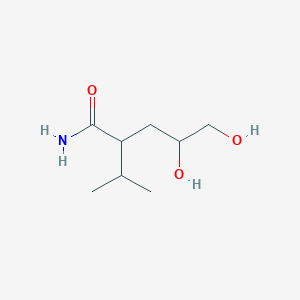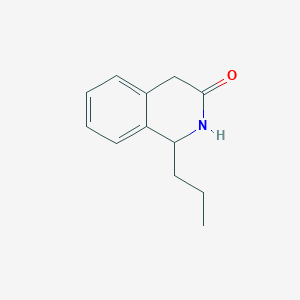![molecular formula C11H11NOSSe B14563625 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide CAS No. 61776-25-8](/img/structure/B14563625.png)
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is an organic compound that features a benzoselenophene ring attached to a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide typically involves the reaction of 1-benzoselenophen-2-ylmethanethiol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and acetamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide
- 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide
- Lansoprazole sulfide
Uniqueness
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide is unique due to the presence of the benzoselenophene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
61776-25-8 |
|---|---|
Molecular Formula |
C11H11NOSSe |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11NOSSe/c12-11(13)7-14-6-9-5-8-3-1-2-4-10(8)15-9/h1-5H,6-7H2,(H2,12,13) |
InChI Key |
MARDXNGKMLFRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)CSCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)

![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)

![{[(Ethoxycarbonyl)peroxy]carbonyl}benzene](/img/structure/B14563567.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)


![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)
![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)

